![molecular formula C14H16FNO3S B2539522 Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797874-11-3](/img/structure/B2539522.png)
Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
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Description
Scientific Research Applications
Monoacylglycerol Lipase (MAGL) Inhibition
- Application : JNJ-42226314 is a reversible and highly selective MAGL inhibitor. By inhibiting MAGL, it prevents 2-AG degradation, leading to elevated 2-AG levels. This endocannabinoid is an agonist for cannabinoid receptors CB1 and CB2, which have demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Pain Management
- Application : JNJ-42226314 exhibits antinociceptive efficacy in both inflammatory (complete Freund’s adjuvant–induced radiant heat hypersensitivity) and neuropathic (chronic constriction injury–induced cold hypersensitivity) pain models in rodents. Its precise modulation of 2-AG levels supports potential therapeutic use in pain management .
Neuropathic Antinociception
- Application : At a dose of 3 mg/kg, JNJ-42226314 provides neuropathic antinociception without causing hippocampal synaptic depression or altered sleep onset. This suggests its potential as a neuropathic pain treatment .
Central Nervous System Disorders
- Application : JNJ-42226314’s profile allows precise modulation of 2-AG levels in vivo, making it a candidate for central nervous system disorders where endocannabinoid signaling plays a role .
CB1 Receptor Activation
- Application : By indirectly raising 2-AG levels, JNJ-42226314 leads to CB1 receptor occupancy, potentially influencing mood, appetite, and other CB1-mediated effects .
Norepinephrine Modulation
properties
IUPAC Name |
cyclobutyl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c15-11-4-6-12(7-5-11)20(18,19)13-8-16(9-13)14(17)10-2-1-3-10/h4-7,10,13H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTDJHKQTAFTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone |
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